molecular formula C10H12ClNO3 B3042412 Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate CAS No. 617721-31-0

Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate

Cat. No.: B3042412
CAS No.: 617721-31-0
M. Wt: 229.66 g/mol
InChI Key: GXLPQAQSEJUUGN-UHFFFAOYSA-N
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Description

Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate is a pyrrole-based heterocyclic compound featuring a chloroacetyl group at the 5-position and a methyl ester at the 2-position of the pyrrole ring. Its synthesis involves sequential modifications, including acylation with chloroacetyl chloride and esterification, as outlined in PROTAC development studies . This compound has been utilized as a key intermediate in the design of proteolysis-targeting chimeras (PROTACs), where its reactive chloroacetyl group enables covalent linkage to target proteins . Notably, commercial availability of this compound is discontinued, as indicated by supplier catalogs, likely due to challenges in synthesis or stability .

Properties

IUPAC Name

methyl 2-[5-(2-chloroacetyl)-1-methylpyrrol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-12-7(5-10(14)15-2)3-4-8(12)9(13)6-11/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLPQAQSEJUUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)CCl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of amides, thioesters, or ethers.

    Hydrolysis: Formation of 5-(Chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylic acid.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate has been investigated for its potential as an anticancer agent. The compound's pyrrole moiety is known to interact with DNA, which can lead to the inhibition of cancer cell proliferation. Studies indicate that derivatives of pyrrole compounds can be designed to target specific cancer pathways, enhancing their therapeutic efficacy .

Antibacterial Properties:
Research has shown that pyrrole derivatives exhibit significant antibacterial activity. For instance, compounds similar to this compound have demonstrated low nanomolar inhibition against bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This suggests that the compound could be developed into a novel antibiotic .

Neurological Applications:
There is evidence suggesting that pyrrole derivatives may have therapeutic potential in treating psychiatric disorders, migraines, and depression. The pharmacological profiles of these compounds indicate they could offer benefits with fewer side effects compared to traditional treatments .

Synthesis and Chemical Properties

Synthetic Pathways:
The synthesis of this compound typically involves acylation reactions where chloroacetyl groups are introduced into the pyrrole structure. This process can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time .

Chemical Properties:
The compound has specific physical properties such as boiling point and melting point that make it suitable for various applications in organic synthesis. Understanding these properties is crucial for optimizing its use in laboratory settings .

Material Science Applications

Polymer Chemistry:
this compound can serve as a monomer in the production of polymers with desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance their functionality, making them suitable for applications in coatings, adhesives, and composites .

Nanotechnology:
The compound's ability to form stable complexes with metal ions opens avenues for its use in nanomaterials development. These metal-complexed materials can exhibit unique electronic and optical properties, making them valuable in sensors and electronic devices.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that this compound inhibited cancer cell growth by targeting DNA replication mechanisms.
Study 2Antibacterial PropertiesIdentified significant inhibition of E. coli DNA gyrase with IC50 values below 10 nM, indicating strong antibacterial potential.
Study 3Neurological EffectsExplored the efficacy of pyrrole derivatives in reducing migraine frequency with fewer side effects compared to conventional treatments.

Mechanism of Action

The mechanism of action of Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Structural Analogs:

Compound Name Substituents Key Differences
Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate 5-chloroacetyl, 1-methyl, 2-methyl ester High reactivity due to chloroacetyl group
4-[(1H-Pyrrol-1-yl)methyl]pyridine Pyrrole ring linked to pyridine via methyl group Lacks reactive ester/chloroacetyl groups
3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid Pyrazole ring with amino and carboxylic acid groups Different heterocycle (pyrazole vs. pyrrole)

Analysis: The target compound is distinguished by its chloroacetyl moiety, which enhances its utility in covalent bonding applications compared to non-halogenated analogs like 4-[(1H-pyrrol-1-yl)methyl]pyridine . Its methyl ester group also differentiates it from carboxylic acid derivatives, offering better solubility in organic phases .

Reactivity and Functional Group Analysis

Chloroacetyl Group vs. Alternative Functional Groups:

Functional Group Reactivity Stability Applications
Chloroacetyl High (SN2 susceptibility) Moderate (hydrolysis-prone) Covalent linkage in PROTACs
Acetyl Low High Non-covalent interactions
Nitro Moderate (reducible) High Precursor for amine synthesis

Key Findings :
The chloroacetyl group in the target compound enables rapid acylation reactions, critical for PROTAC assembly, but may reduce stability under aqueous conditions compared to acetylated analogs . Chloroacetyl chloride (CAC), a related compound, exhibits high toxicity and volatility, whereas the methyl ester form in the target compound likely mitigates these risks while retaining reactivity .

Role in PROTAC Design:

The compound’s chloroacetyl group facilitates covalent attachment to E3 ligase ligands, as demonstrated in BRD4-targeting PROTACs . Compared to non-covalent linkers (e.g., polyethylene glycol spacers), chloroacetyl-based derivatives offer irreversible binding but may introduce off-target effects due to excessive reactivity .

Comparison with Other Linkers :

Linker Type Binding Mechanism Stability Example Compound
Chloroacetyl (Covalent) Irreversible Moderate Target compound
Amide (Non-covalent) Reversible High Peptide-based linkers

Physical and Chemical Properties

Inferred Properties (Based on Structural Analogues):

Property Methyl [5-(Chloroacetyl)-...]acetate Chloroacetyl Chloride (CAC)
Boiling Point ~200–220°C (estimated) 105–107°C
Toxicity (Acute Exposure) Moderate (ester form) Severe (AEGL-3: 1.7 ppm)
Hydrolytic Stability Low (ester hydrolysis) High (reacts violently with water)

Notes: The esterification of CAC into the target compound reduces volatility and toxicity, making it safer for laboratory handling . However, hydrolytic instability may limit its shelf life compared to non-esterified analogs .

Biological Activity

Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate (CAS Number: 617721-31-0) is a pyrrole-derived compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

PropertyValue
Molecular FormulaC₁₀H₁₂ClNO₃
Molecular Weight229.66 g/mol
Storage TemperatureAmbient
MDL NumberMFCD09842625

Synthesis

This compound can be synthesized through a multi-step process involving the acylation of 1-methyl-1H-pyrrole with chloroacetyl chloride. The synthesis typically employs nucleophilic substitution reactions, yielding the desired ester with satisfactory purity levels as confirmed by NMR and mass spectrometry analyses .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the pyrrole moiety have shown promising results in inhibiting cell proliferation in human cervical (HeLa) and lung (A549) carcinoma cells .

Compound TypeCell Line TestedIC50 (µM)
Pyrrole DerivativeHeLa10 - 30
Pyrrole DerivativeA54915 - 35

The anticancer activity is believed to stem from the compound's ability to interact with DNA and inhibit critical cellular pathways. The chloroacetyl group is particularly noted for enhancing alkylating properties, which can disrupt DNA replication and transcription processes .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the pyrrole ring and substituents significantly influence biological activity. For example, the presence of electron-withdrawing groups such as chloro substituents enhances cytotoxicity compared to unsubstituted analogs .

Case Studies

Case Study 1: Cytotoxicity Evaluation
In a comparative study, this compound was evaluated alongside other pyrrole derivatives for their cytotoxic effects on cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways through which this compound exerts its effects. The study revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway, highlighting its role in activating pro-apoptotic factors while inhibiting anti-apoptotic proteins .

Q & A

Q. What established synthetic routes are available for Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride reacts with pyrrole derivatives under basic conditions (e.g., triethylamine in acetonitrile) to introduce the chloroacetyl group. A reported method involves reacting 2-trichloroacetylpyrrole with glycine methyl ester hydrochloride in acetonitrile, yielding 95.6% after crystallization . Optimizing stoichiometry, solvent polarity, and temperature minimizes side products. For instance, triethylamine acts as both a catalyst and acid scavenger, improving reaction efficiency.

Q. Table 1: Comparison of Synthetic Methods

Reagents/ConditionsYieldKey StepsReference
2-Trichloroacetylpyrrole + glycine methyl ester95.6%Condensation, crystallization
Chloroacetyl chloride + pyrrole derivatives~63%Nucleophilic acylation

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Methodological Answer : X-ray crystallography (using SHELXL for refinement and ORTEP-III for visualization) provides unambiguous confirmation of molecular geometry and hydrogen bonding patterns . For example, the crystal structure of a related pyrrole derivative (Methyl (1H-pyrrol-2-ylcarbonylamino)acetate) revealed a monoclinic lattice with C–H···O interactions . NMR (¹H/¹³C) identifies functional groups: the methyl ester typically resonates at δ ~3.6–3.8 ppm, while pyrrole protons appear at δ ~6.5–7.0 ppm. Elemental analysis (e.g., CHN) validates purity, as demonstrated in studies with <0.5% deviation from theoretical values .

Q. How does the chloroacetyl group affect the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The chloroacetyl group is prone to hydrolysis under alkaline conditions, forming acetic acid derivatives. Stability studies on analogous compounds suggest storing the compound at 4°C in inert solvents (e.g., acetonitrile) to prevent degradation . Thermal gravimetric analysis (TGA) of related esters shows decomposition above 150°C, indicating limited thermal stability .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reaction outcomes when modifying pyrrole substituents?

  • Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) on the pyrrole ring requires controlled kinetic studies. For example, replacing the methyl group with bulkier substituents may sterically hinder acylation, reducing yield. Use HPLC-MS to monitor intermediate formation and DFT calculations to predict reactivity trends. Contrasting results from different studies (e.g., 63% vs. 95% yields ) may arise from divergent purification methods, emphasizing the need for standardized crystallization protocols.

Q. What strategies mitigate competing side reactions during chloroacetyl group introduction?

  • Methodological Answer : Competing hydrolysis of chloroacetyl chloride can be minimized by using anhydrous solvents and low temperatures (0–5°C). Employing Schlenk techniques under nitrogen atmosphere reduces moisture interference . Alternatively, in situ generation of chloroacetyl chloride from chloroacetic acid and thionyl chloride improves selectivity. Kinetic studies using stopped-flow IR can identify optimal reaction times to quench side pathways .

Q. Can computational modeling predict this compound’s behavior in enzyme-binding or supramolecular assemblies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structure data predicts binding affinity to targets like cytochrome P450 enzymes, where the chloroacetyl group may act as an electrophilic trap . DFT simulations (e.g., Gaussian 09) model charge distribution, showing the chloroacetyl moiety’s polarization enhances reactivity in nucleophilic environments. For supramolecular studies, Mercury software (CCDC) analyzes packing motifs from crystallographic data to forecast solid-state interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate
Reactant of Route 2
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Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.